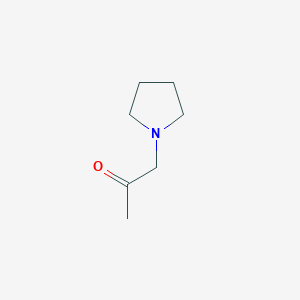

1-(Pyrrolidin-1-yl)propan-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-pyrrolidin-1-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(9)6-8-4-2-3-5-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZYFRBPGIXHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306738 | |

| Record name | 1-(1-Pyrrolidinyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54151-38-1 | |

| Record name | 1-(1-Pyrrolidinyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54151-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Pyrrolidinyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-Pyrrolidinyl)-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Reactivity and Transformation of 1 Pyrrolidin 1 Yl Propan 2 One

Electrophilic and Nucleophilic Reactions of the Propanone Moiety

The propanone portion of the molecule contains a carbonyl group and adjacent α-carbons, which are key sites for both nucleophilic and electrophilic reactions.

Carbonyl Reactivity: Condensations and Additions

The carbonyl group (C=O) in 1-(pyrrolidin-1-yl)propan-2-one is susceptible to nucleophilic attack. This reactivity is fundamental to many addition and condensation reactions. While the addition of a nucleophile to the carbonyl carbon is a primary mechanistic step, the subsequent elimination of a leaving group can lead to substitution products. masterorganicchemistry.com

Common reactions involving the carbonyl group include:

Aldol (B89426) Condensations: In the presence of a base, the α-protons can be removed to form an enolate, which can then react with other carbonyl compounds. mnstate.edu

Reductive Amination: The ketone can be converted to an amine through reaction with an amine in the presence of a reducing agent.

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into an alkene. youtube.com

Alpha-Carbon Functionalization and Enolate Chemistry

The carbon atoms adjacent to the carbonyl group (α-carbons) are acidic and can be deprotonated to form an enolate ion. masterorganicchemistry.com This enolate is a powerful nucleophile and a cornerstone of C-C bond formation in organic chemistry. masterorganicchemistry.combham.ac.uk

Enolate Formation and Reactivity:

The formation of the enolate can be controlled to be either under kinetic or thermodynamic conditions. wikipedia.org A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate, where the less substituted α-proton is removed. wikipedia.orgyoutube.com Weaker bases and higher temperatures lead to the more stable, thermodynamic enolate. wikipedia.org

Once formed, the enolate can react with a variety of electrophiles:

Alkylation: Reaction with alkyl halides allows for the introduction of alkyl groups at the α-position. mnstate.edu The success of this reaction often depends on the use of a strong base like LDA to ensure complete enolate formation. mnstate.edu

Halogenation: In the presence of a base, the α-carbon can be halogenated. mnstate.edu Under basic conditions, polyhalogenation can occur because the newly introduced electron-withdrawing halogen increases the acidity of the remaining α-protons. mnstate.edu

Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group, leading to the formation of β-dicarbonyl compounds.

The ability to functionalize the α-carbon makes this compound a versatile building block in the synthesis of more complex molecules. acs.org

Reactions Involving the Pyrrolidine (B122466) Nitrogen

The nitrogen atom of the pyrrolidine ring is a nucleophilic and basic center, participating in a variety of reactions.

N-Alkylation and N-Acylation Reactions

As a secondary amine derivative, the nitrogen in the pyrrolidine ring can undergo further substitution.

N-Alkylation: The nitrogen can be alkylated using alkyl halides. This reaction typically proceeds via an SN2 mechanism, where the nitrogen acts as a nucleophile. youtube.com

N-Acylation: Reaction with acyl chlorides or anhydrides results in the formation of an amide. This transformation is a common method for the protection of amines or for the synthesis of more complex amide-containing structures.

Ring-Opening and Ring-Expansion Transformations

While the pyrrolidine ring is generally stable, it can undergo ring-opening reactions under specific conditions. These transformations often involve the cleavage of a C-N bond and can be promoted by various reagents. researchgate.netresearchgate.net For instance, recent research has demonstrated methods for the reductive cleavage of the C-N bond in N-benzoyl pyrrolidine using a combination of a Lewis acid and photoredox catalysis. researchgate.net Another strategy involves the use of silylium (B1239981) ions to induce C-N bond cleavage of α-methyl cyclic amines. researchgate.net

Ring-expansion reactions, such as the Dowd-Beckwith reaction, are powerful methods for synthesizing larger ring structures from cyclic ketones, although their application to deconstructive functionalization is still an emerging area of research. researchgate.net

Redox Chemistry: Oxidation and Reduction Pathways

The propanone moiety of this compound can undergo both oxidation and reduction.

Oxidation: α-Amino ketones can be synthesized through the oxidative amination of aldehydes with secondary amines, a process that can be promoted by reagents like sodium percarbonate. nih.govacs.org The oxidation of α-amino ketones can also lead to the formation of amides.

Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. youtube.com This transformation leads to the corresponding 1-(pyrrolidin-1-yl)propan-2-ol. The reduction of related N-substituted pyrrolidin-2-ones with lithium aluminum hydride has been shown to yield various products depending on the stoichiometry and substituents. rsc.org

Selective Reduction of Carbonyl and Potential Olefinic Analogs

The carbonyl group of α-amino ketones like this compound is readily susceptible to reduction. Standard reducing agents, particularly hydride donors, are effective for this transformation.

Detailed Research Findings: The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. masterorganicchemistry.com Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for the reduction of aldehydes and ketones. masterorganicchemistry.comyoutube.com It is highly effective in converting the carbonyl group of this compound into a hydroxyl group, yielding the corresponding 1,2-amino alcohol, 1-(pyrrolidin-1-yl)propan-2-ol. benthamopen.com This reaction is typically performed in protic solvents like methanol (B129727) or ethanol. youtube.com

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also achieve this reduction, but NaBH₄ offers greater chemoselectivity, generally not affecting less reactive functional groups such as esters or amides that might be present in more complex analogs. masterorganicchemistry.comyoutube.com

For potential olefinic analogs, such as α,β-unsaturated ketones, the selectivity of the reduction becomes crucial. The Luche reduction, which uses sodium borohydride in the presence of a Lewis acid like cerium(III) chloride, is known to selectively reduce the carbonyl group (1,2-addition) while leaving the carbon-carbon double bond intact. masterorganicchemistry.com Asymmetric reduction of α-amino ketones can be achieved using chiral catalysts, such as chiral N,N'-dioxide-metal complexes with potassium borohydride, to produce enantiomerically enriched amino alcohols. nih.gov

| Reaction | Reagent(s) | Product | Key Features | Reference |

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | 1-(Pyrrolidin-1-yl)propan-2-ol | Selective for ketones/aldehydes; mild conditions. | masterorganicchemistry.com |

| Asymmetric Reduction | KBH₄, Chiral Lewis Acid | Chiral 1-(Pyrrolidin-1-yl)propan-2-ol | Produces specific stereoisomers; high enantioselectivity. | nih.gov |

| Olefinic Analog Reduction | NaBH₄, CeCl₃ (Luche Reduction) | Unsaturated 1,2-Amino Alcohol | Selective 1,2-reduction of enones, preserving the C=C bond. | masterorganicchemistry.com |

Oxidation Pathways and Product Characterization

The oxidation of α-amino ketones can proceed through various pathways, depending on the oxidant and reaction conditions. These reactions can lead to the formation of α-dicarbonyl compounds, cleavage products, or other oxidized species.

Detailed Research Findings: The oxidation of α-amino ketones is a known synthetic route to various valuable compounds. organic-chemistry.orgrsc.org One common pathway involves oxidative deamination. However, more controlled oxidation can be achieved. For instance, using reagents like N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO) can lead to the formation of amino alcohols through an oxo-amination process. organic-chemistry.org

Another approach is the direct oxidative α-amination of ketones, which provides a straightforward method for synthesizing α-amino ketones from simpler ketones. acs.org Conversely, starting with an α-amino ketone like this compound, oxidation could potentially target the α-carbon or the nitrogen atom. The use of sodium percarbonate has been reported for the oxidative conversion of aldehydes and secondary amines into α-amino ketones through the rearrangement of an enamine intermediate. nih.govacs.org Oxidation of the secondary amine of the pyrrolidine ring could lead to the formation of corresponding N-oxides or other oxidized species, though this is generally less common under conditions targeting the ketone or α-carbon. Characterization of these products would rely heavily on spectroscopic methods such as NMR and mass spectrometry to confirm the structural changes. nih.gov

| Oxidant/Reagent System | Potential Product Type | Reaction Pathway | Reference |

| Sodium Percarbonate | Rearrangement Products | Oxidative rearrangement of in-situ generated enamines. | nih.govacs.org |

| N-Bromosuccinimide (NBS)/DMSO | Amino Alcohols | Oxo-amination process. | organic-chemistry.org |

| IBX in water (on related aziridines) | α-Aminoketones | Oxidation of aziridine (B145994) precursors. | organic-chemistry.org |

Derivatization and Analog Development

This compound serves as a valuable starting material for the development of new chemical entities. Its structure can be systematically modified at the pyrrolidine ring and the propanone side chain to explore structure-activity relationships. nih.gov

Synthesis of Substituted Pyrrolidinyl-Propanone Analogs

The synthesis of analogs can be achieved by modifying the starting materials. This involves using substituted pyrrolidines or employing different ketone precursors.

Detailed Research Findings: The general synthesis of α-aminoketones often involves the reaction of an α-haloketone with a secondary amine. Therefore, analogs of this compound can be readily synthesized by reacting various substituted pyrrolidines with 1-chloropropan-2-one. For example, using 2-methylpyrrolidine (B1204830) or 3-hydroxypyrrolidine would yield the corresponding substituted analogs.

Alternatively, the propanone side chain can be varied. The synthesis of pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one) analogs demonstrates this principle, where different α-bromoketones are reacted with pyrrolidine. nih.gov This approach allows for the introduction of various substituents on the carbon chain or the replacement of the terminal methyl group with other alkyl or aryl groups. nih.gov Synthesizing a library of such compounds is crucial for developing potent inhibitors for targets like the dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov

| Analog Type | Synthetic Strategy | Example Precursors | Reference |

| Pyrrolidine Ring Substitution | Reaction of a substituted pyrrolidine with an α-haloketone. | 2-Methylpyrrolidine, 3-Hydroxypyrrolidine + 1-Chloropropan-2-one | organic-chemistry.org |

| Propanone Chain Modification | Reaction of pyrrolidine with a substituted α-haloketone. | Pyrrolidine + 1-bromo-3-methylbutan-2-one | nih.gov |

| Aryl Ketone Analogs | Friedel-Crafts acylation to create an aryl ketone, followed by α-bromination and reaction with pyrrolidine. | Toluene, Valeroyl chloride -> α-bromoketone + Pyrrolidine | nih.gov |

Functional Group Interconversions on the Pyrrolidine Ring and Propanone Side Chain

Post-synthetic modification of this compound allows for fine-tuning of its chemical properties. These transformations can target the ketone, the α-carbon, or the pyrrolidine ring itself.

Detailed Research Findings: Functional group interconversion (FGI) is a key strategy for creating chemical diversity from a common intermediate. imperial.ac.uk

On the Propanone Side Chain:

Ketone to Alcohol: As discussed (3.3.1), the ketone can be reduced to a secondary alcohol. masterorganicchemistry.com This alcohol can be further functionalized, for example, by conversion to an ester or an ether, or replaced with a halide using reagents like SOCl₂ or PBr₃. vanderbilt.edu

Ketone to Imine/Oxime: The carbonyl group can react with primary amines or hydroxylamine (B1172632) to form imines or oximes, respectively. These new functional groups can alter the molecule's biological activity and physicochemical properties.

α-Carbon Reactions: The α-protons adjacent to the carbonyl group can be removed by a suitable base to form an enolate, which can then react with various electrophiles, allowing for α-alkylation or α-acylation, further diversifying the propanone side chain.

On the Pyrrolidine Ring:

N-Dealkylation/N-Acylation: While challenging, the N-dealkylation of the pyrrolidine nitrogen could be attempted to generate the secondary amine, which could then be reacted with various acylating or alkylating agents to introduce new substituents.

Ring Opening: Under certain harsh conditions, the pyrrolidine ring could undergo ring-opening reactions.

Ring Oxidation/Functionalization: More advanced methods could introduce functionality onto the pyrrolidine ring itself, for instance, through C-H activation, although this typically requires specific directing groups. The synthesis of substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes highlights methods for building functionalized pyrrolidine rings from the ground up. mdpi.com

These interconversions provide access to a wide array of derivatives for further study. vanderbilt.eduub.edu

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of molecules in solution. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural characterization of 1-(Pyrrolidin-1-yl)propan-2-one. emerypharma.commdpi.com

Comprehensive 1D and 2D NMR Assignment (¹H, ¹³C, COSY, HSQC, HMBC, DEPT) for Full Structural Characterization.emerypharma.commdpi.comyoutube.comuvic.cacolumbia.edusdsu.edu

A full assignment of the proton (¹H) and carbon (¹³C) NMR spectra is achieved through a combination of 1D and 2D NMR experiments, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Distortionless Enhancement by Polarization Transfer (DEPT). emerypharma.comuvic.ca

¹H NMR Spectroscopy: The 1D ¹H NMR spectrum provides initial information on the different proton environments in the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments. The carbonyl carbon (C=O) of the propan-2-one moiety is expected to appear significantly downfield, typically in the range of 206-208 ppm. docbrown.info

DEPT: DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca This is crucial for assigning the carbons of the pyrrolidine (B122466) ring and the propanone side chain. A DEPT-135 experiment will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. uvic.ca

COSY: The ¹H-¹H COSY experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu This allows for the mapping of the proton connectivity within the pyrrolidine ring and the ethyl group attached to the nitrogen.

HSQC: The ¹H-¹³C HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). columbia.edusdsu.edu This is a highly sensitive technique that provides direct C-H attachments. columbia.edu

HMBC: The ¹H-¹³C HMBC experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). youtube.comcolumbia.edusdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule. For instance, correlations from the protons on the carbon adjacent to the nitrogen to the carbonyl carbon would confirm the connectivity of the pyrrolidinyl and propanone moieties.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | DEPT-135 |

| 1 | - | ~207.0 | - | Quaternary (No signal) |

| 2 | ~3.3 | ~60.0 | s | Methylene (Negative) |

| 3 | ~2.1 | ~30.0 | s | Methyl (Positive) |

| 1' | ~2.6 | ~54.0 | t | Methylene (Negative) |

| 2' | ~1.8 | ~23.0 | m | Methylene (Negative) |

| 3' | ~1.8 | ~23.0 | m | Methylene (Negative) |

| 4' | ~2.6 | ~54.0 | t | Methylene (Negative) |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Conformational Analysis via NMR.frontiersin.org

The pyrrolidine ring of this compound is not planar and can adopt different conformations, often referred to as "envelope" or "twist" puckers. frontiersin.org NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the preferred conformation of the ring in solution. The relative stereochemistry of the substituents on the ring can influence its conformational preference. Quantum mechanical calculations can complement experimental NMR data to determine the most stable conformations. frontiersin.org

Studies of Dynamic Processes and Solvent Effects on NMR Spectra.emerypharma.commdpi.compsu.educopernicus.orgpitt.edu

NMR spectroscopy is a powerful tool for studying dynamic processes such as ring inversion or restricted rotation around single bonds. copernicus.orgresearchgate.net For this compound, the inversion of the pyrrolidine ring and rotation around the C-N bond can be investigated by variable temperature NMR studies. At lower temperatures, these processes may slow down sufficiently to be observed on the NMR timescale, leading to the broadening or splitting of signals.

The chemical shifts of protons and carbons can be influenced by the solvent used for the NMR experiment. pitt.edu Polar solvents may interact with the carbonyl group and the nitrogen atom, leading to changes in the electron density and, consequently, the chemical shifts. Studying the compound in a variety of deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) can provide information about solvent-solute interactions. pitt.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.mdpi.comwvu.edunist.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, often to within a few parts per million (ppm). wvu.edu This allows for the unambiguous determination of the elemental formula of this compound (C₇H₁₃NO), distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation.mdpi.comyoutube.comwvu.edunih.gov

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The analysis of the resulting fragment ions provides valuable information about the structure of the molecule. The fragmentation pathways of α-pyrrolidinophenone derivatives have been studied, and they often involve characteristic losses. researchgate.netwvu.edu

For this compound, the protonated molecule [M+H]⁺ would be expected to undergo fragmentation through several key pathways:

Alpha-cleavage: Cleavage of the bond alpha to the carbonyl group or the nitrogen atom is a common fragmentation pathway.

Loss of neutral molecules: The loss of small, stable neutral molecules such as water (H₂O), carbon monoxide (CO), or ethene (C₂H₄) is frequently observed.

Formation of iminium ions: A characteristic fragmentation for N-alkylated pyrrolidines is the formation of a stable pyrrolidinium (B1226570) or related iminium ion. The loss of the neutral pyrrolidine molecule is often a dominant pathway. wvu.edu

Interactive Data Table: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound ([M+H]⁺)

| m/z (mass-to-charge ratio) | Proposed Structure/Fragment | Fragmentation Pathway |

| 128.1070 | [C₇H₁₄NO]⁺ | Protonated molecule |

| 84.0813 | [C₅H₁₀N]⁺ | Iminium ion formed by cleavage of the C-C bond adjacent to the nitrogen |

| 70.0657 | [C₄H₈N]⁺ | Pyrrolidinium ion |

| 57.0704 | [C₄H₉]⁺ | Butyl cation |

| 43.0184 | [C₂H₃O]⁺ | Acetyl cation |

Note: These are predicted fragmentation pathways based on common fragmentation mechanisms for similar compounds. Actual fragmentation patterns can be influenced by the specific MS/MS conditions.

By combining the detailed structural information from NMR spectroscopy with the molecular weight and fragmentation data from mass spectrometry, the identity and structure of this compound can be unequivocally established.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. nih.gov While specific crystallographic data for this compound is not available, the principles of this method can be understood by examining related pyrrolidine structures.

For chiral molecules, X-ray crystallography can determine the absolute configuration, which is the precise spatial arrangement of atoms. nih.goved.ac.uk This is achieved by analyzing the anomalous scattering of X-rays. mit.edu The Flack parameter is a critical value derived from the diffraction data; a value close to 0 indicates the correct absolute structure has been determined, while a value near 1 suggests the inverted structure is correct. ed.ac.uk Even for molecules containing only light atoms like oxygen, modern techniques can often successfully determine the absolute configuration. mit.eduthieme-connect.de

The conformation of a molecule, including the puckering of rings and the rotation around single bonds, is defined by its dihedral angles. In the solid state, these are precisely determined by X-ray diffraction. For instance, in related pyrrolidine derivatives, the five-membered ring can adopt various conformations, such as an envelope or twist form. frontiersin.orgresearchgate.net Theoretical studies on pyrrolidine itself show that the energy difference between conformers, such as those with the N-H group in an axial or equatorial position, is subtle and can be influenced by the computational method and basis set used. acs.org The solid-state conformation is a result of minimizing intramolecular steric strain and optimizing intermolecular interactions within the crystal lattice.

Vibrational Spectroscopy and Electronic Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov For this compound, the key functional groups are the ketone (C=O) and the tertiary amine (C-N) within the pyrrolidine ring.

The IR spectrum is expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of these groups. The most prominent peak would be the C=O stretching vibration of the ketone. The C-N stretching of the tertiary amine and the various C-H stretching and bending vibrations of the alkyl groups would also be present. While a specific experimental spectrum is not presented, the expected vibrational modes can be predicted based on established correlation tables for similar α-aminoketones. researchgate.netrsc.org

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretch | 1725-1705 | Strong |

| C-N (Tertiary Amine) | Stretch | 1250-1020 | Medium-Weak |

| C-H (sp³ CH₂, CH₃) | Stretch | 2975-2850 | Strong-Medium |

| C-H (CH₂) | Bend (Scissoring) | 1470-1450 | Medium |

| C-H (CH₃) | Bend (Asymmetric/Symmetric) | 1465-1440 / 1380-1370 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of an organic molecule is dictated by the transitions of electrons from lower energy molecular orbitals to higher energy ones. For ketones, two primary types of electronic transitions are typically observed in the UV-Vis region: the π → π* and the n → π* transitions.

Saturated aliphatic ketones, which lack extensive conjugation, primarily exhibit a weak absorption band in the 270–300 nm region. masterorganicchemistry.com This absorption is attributed to the n → π* transition, where a non-bonding electron from the oxygen atom's lone pair is promoted to the antibonding π* orbital of the carbonyl group. masterorganicchemistry.comuobabylon.edu.iq This transition is characteristically of low intensity (low molar absorptivity, ε) because it is symmetry-forbidden. uobabylon.edu.iq

In the case of this compound, an aliphatic α-amino ketone, the principal electronic transition observable in the near-UV region is expected to be this n → π* transition of the carbonyl group. More energetic transitions, such as σ → σ* and π → π, occur at much shorter wavelengths, typically below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. uobabylon.edu.iq The presence of the nitrogen atom in the pyrrolidine ring is not expected to introduce significant conjugation with the keto group that would drastically shift the n → π transition into the visible region.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) |

| n → π | ~270 - 300 | Low |

| π → π | < 200 | High |

This data is based on theoretical expectations for aliphatic ketones and may vary in experimental conditions.

Photophysical Properties of Derivatives and Solvent Polarity Influences

The photophysical properties of fluorescent molecules, including derivatives of this compound, are highly sensitive to their environment, particularly the polarity of the solvent. evidentscientific.com When a fluorophore absorbs a photon and transitions to an excited state, its dipole moment can change significantly. Solvent molecules then reorient themselves around the excited fluorophore in a process known as solvent relaxation. evidentscientific.com

This relaxation stabilizes the excited state, lowering its energy level. Consequently, the energy gap between the excited and ground states is reduced, leading to a shift in the fluorescence emission to longer wavelengths, known as a bathochromic or red shift. evidentscientific.com The magnitude of this shift is generally proportional to the polarity of the solvent; more polar solvents induce a larger red shift. evidentscientific.comresearchgate.net

For derivatives of α-amino ketones that exhibit fluorescence, the intensity of the emission can also be strongly influenced by the solvent. In many cases, an increase in solvent polarity can lead to an increase in fluorescence intensity. For instance, studies on certain fluorescent compounds have shown that the fluorescence intensity decreases in the order of acetonitrile (B52724) > acetone (B3395972) > chloroform (B151607) > toluene, which corresponds to decreasing solvent polarity. researchgate.net However, protic solvents, which are capable of hydrogen bonding, can introduce additional complexities. For example, the emission of some N-acyl pyrrolyl derivatives is significantly enhanced in polar, protic solvents like methanol (B129727) and ethanol. mdpi.com This enhancement can be attributed to the inhibition of non-radiative decay pathways, such as intersystem crossing, through hydrogen bonding interactions with the excited state. mdpi.com

The influence of solvent polarity on the fluorescence emission of a hypothetical fluorescent derivative of this compound can be illustrated in the following table.

Table 2: Influence of Solvent Polarity on the Photophysical Properties of a Hypothetical Fluorescent Derivative

| Solvent | Polarity | Expected Emission Maximum (λem) | Expected Fluorescence Intensity |

| Toluene | Non-polar | Shorter Wavelength | Low |

| Chloroform | Moderately Polar | Intermediate Wavelength | Moderate |

| Acetonitrile | Polar Aprotic | Longer Wavelength | High |

| Methanol | Polar Protic | Longest Wavelength | Very High (due to H-bonding) |

This table represents a generalized trend and actual values would depend on the specific structure of the derivative.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic characteristics and geometric parameters of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule, providing a static but detailed picture of its properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state on the potential energy surface. For 1-(Pyrrolidin-1-yl)propan-2-one, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would precisely define its bond lengths, bond angles, and dihedral angles. nih.gov

The geometry optimization process would confirm the puckered envelope or twist conformation typical of the five-membered pyrrolidine (B122466) ring. It would also establish the spatial relationship between the pyrrolidine ring and the propan-2-one substituent. The resulting electronic structure data reveals the distribution of electron density across the molecule, highlighting electronegative regions, such as the oxygen atom of the carbonyl group and the nitrogen atom of the pyrrolidine ring. These calculations provide a foundational, stable structure from which further dynamic and reactive properties can be investigated.

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity), while the LUMO energy relates to its electron affinity and ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These parameters, derived from DFT calculations, provide a quantitative basis for predicting how the molecule will behave in chemical reactions.

| Parameter | Definition | Formula | Illustrative Value |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | - | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - | -0.8 eV |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | ELUMO - EHOMO | 5.7 eV |

| Ionization Potential (I) | Energy required to remove an electron | -EHOMO | 6.5 eV |

| Electron Affinity (A) | Energy released when an electron is added | -ELUMO | 0.8 eV |

| Global Hardness (η) | Resistance to change in electron distribution | (I - A) / 2 | 2.85 eV |

| Global Softness (S) | Reciprocal of hardness | 1 / η | 0.35 eV⁻¹ |

| Electronegativity (χ) | Power of an atom to attract electrons | (I + A) / 2 | 3.65 eV |

| Electrophilicity Index (ω) | Propensity to accept electrons | χ² / (2η) | 2.34 eV |

Illustrative values are representative for a small organic molecule and not specific experimental values for this compound.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static view, Molecular Dynamics (MD) simulations offer insights into the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can model molecular movements and conformational changes over time, providing a dynamic picture of the molecule's behavior in various environments.

Conformational Landscape and Dynamic Behavior

This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. The key degrees of freedom include the rotation around the C-C bond linking the pyrrolidine and propanone moieties, as well as the puckering of the pyrrolidine ring itself. Conformational analysis, a study of the energetics between different rotational isomers (rotamers), is essential for understanding its preferred shapes. lumenlearning.com

MD simulations can explore this landscape by simulating the molecule's movement over nanoseconds or longer. This allows for the identification of low-energy, stable conformations and the transition states between them. For instance, the orientation of the propanone group relative to the pyrrolidine ring can exist in staggered and eclipsed forms, with staggered conformations generally being more stable. masterorganicchemistry.comlibretexts.org The pyrrolidine ring itself can adopt various "envelope" and "twisted" conformations, and MD simulations can reveal the populations and interconversion rates of these puckered states.

Solvent Effects on Molecular Conformation and Stability

The surrounding environment, particularly the solvent, can significantly influence a molecule's conformational preferences and stability. MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules (like water) or by using an implicit solvent model that approximates the solvent as a continuous medium.

For this compound, a polar solvent such as water would interact with the polar regions of the molecule. Specifically, the carbonyl oxygen can act as a hydrogen bond acceptor, and the tertiary amine nitrogen can also interact with solvent molecules. These interactions can stabilize certain conformations over others. For example, a conformation that exposes the carbonyl group to the solvent might be favored in water, whereas in a nonpolar solvent, conformations that minimize the exposed polar surface area might be preferred. MD simulations can quantify these solvent effects, showing how the conformational equilibrium shifts in different environments.

In Silico Modeling of Molecular Interactions

Understanding how a molecule interacts with biological targets like proteins or enzymes is crucial, especially in fields like medicinal chemistry. rsc.org In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govresearchgate.net

Molecular docking simulations would place this compound into the binding site of a target protein and evaluate the binding affinity using a scoring function. This process can identify plausible binding modes and the key intermolecular interactions that stabilize the complex. The functional groups of this compound allow for several types of interactions:

Hydrogen Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor.

Hydrophobic Interactions: The methylene (B1212753) groups of the pyrrolidine ring and the methyl group of the propanone moiety can engage in hydrophobic or van der Waals interactions with nonpolar residues in a binding pocket.

Electrostatic Interactions: The partial charges on the nitrogen and oxygen atoms can lead to favorable electrostatic interactions.

These predicted interactions provide hypotheses about the molecule's biological activity and can guide the design of new compounds with improved binding affinity.

| Functional Group | Potential Interaction Type | Potential Protein Residue Partner |

|---|---|---|

| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Lysine, Arginine |

| Pyrrolidine Nitrogen (N) | Hydrogen Bond Acceptor (weak) | Amide N-H groups (e.g., Asparagine, Glutamine) |

| Pyrrolidine Ring (-CH₂-) | Hydrophobic / van der Waals | Leucine, Isoleucine, Valine, Phenylalanine |

| Propanone Methyl Group (-CH₃) | Hydrophobic / van der Waals | Alanine, Valine, Leucine |

Molecular Docking for Ligand-Target Binding Prediction (e.g., enzyme active sites)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For pyrrolidine derivatives, docking studies have been instrumental in understanding their inhibitory potential against various enzymes.

For instance, in the pursuit of new inhibitors for α-amylase and α-glucosidase, enzymes relevant to type-2 diabetes, various pyrrolidine derivatives were synthesized and computationally docked. nih.gov The studies revealed that specific derivatives could fit into the active sites of these enzymes, with calculated minimum binding energies indicating favorable interactions. nih.gov One study on pyrrolidine derivatives as potential inhibitors for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes used docking to rationalize their anti-inflammatory activity, showing a high affinity for the enzyme receptors. researchgate.net Similarly, docking has been used to evaluate new pyrrolidine-based antibacterial agents, where computational results helped to understand their activity against bacterial targets. bohrium.comasianpubs.org

These examples suggest that this compound, with its ketone group and pyrrolidine ring, could be modeled to predict its binding mode within the active site of various enzymes. The nitrogen atom of the pyrrolidine could act as a hydrogen bond acceptor, while the carbonyl oxygen of the propanone moiety could form additional hydrogen bonds, anchoring the molecule within a binding pocket. pharmablock.com

Binding Affinity Calculations and Energetic Analysis

Binding affinity represents the strength of the interaction between a ligand and its target. It can be calculated using various computational methods, ranging from scoring functions in docking programs to more rigorous but computationally expensive free energy calculations. nih.govresearchgate.netnih.gov

In a study of pyrrolidine derivatives targeting α-amylase, molecular docking yielded binding energy values, with the most potent compounds showing values of -6.4 and -7.2 kcal/mol. nih.gov These negative values signify a spontaneous and favorable binding process. Another investigation into inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib) correlated calculated free energy (ΔG) values from molecular docking with experimentally observed inhibitory activity. nih.gov This demonstrated a significant correlation, validating the predictive power of the energetic analysis. nih.gov Advanced methods that combine quantum mechanics with molecular mechanics (QM/MM) have also been used to calculate the binding affinities of ligands with high accuracy, accounting for interaction energies and solvation effects. rsc.org

For this compound, an energetic analysis would involve calculating the contribution of various forces to its binding, such as electrostatic interactions, van der Waals forces, and the energy penalty of desolvation upon entering the binding site. The accuracy of these predictions can be improved by considering the dynamic nature of the protein and ligand through molecular dynamics simulations. nih.gov

Table 1: Example of Binding Affinity Data for Pyrrolidine Derivatives This table is illustrative, based on findings for analogous compounds, as direct data for this compound is not available.

| Compound Class | Target Enzyme | Method | Calculated Binding Energy (kcal/mol) |

|---|---|---|---|

| Pyrrolidine Derivative 3a | α-Amylase | Molecular Docking | -6.4 |

| Pyrrolidine Derivative 3g | α-Amylase | Molecular Docking | -7.2 |

Pharmacophore Modeling and Ligand Design Principles (focused on molecular recognition, not clinical outcome)

A pharmacophore model is an abstract representation of the key molecular features necessary for a ligand to be recognized by a biological target. These features typically include hydrogen bond donors/acceptors, hydrophobic centers, and charged groups. The pyrrolidine ring itself is often considered a key pharmacophore group. frontiersin.orgnih.gov

Studies on pyrrolidine derivatives as neuraminidase inhibitors have successfully used pharmacophore modeling to identify the essential structural requirements for activity. nih.gov Similarly, research on DPP8 inhibitors, which are of interest in oncology and immunology, has combined pharmacophore modeling with other computational techniques to design new, more effective molecules based on pyrrolidine and isoindoline (B1297411) scaffolds. bohrium.com The core principle is that the nitrogen atom in the pyrrolidine ring can serve as a crucial hydrogen bond acceptor, a feature that is often conserved across active analogs. pharmablock.com

For this compound, a pharmacophore model would likely highlight the pyrrolidine nitrogen as a hydrogen bond acceptor and the propanone moiety for its steric and electronic properties. This model would serve as a blueprint for designing new molecules with potentially enhanced molecular recognition capabilities.

Structure-Activity Relationship (SAR) Studies at a Molecular Level

SAR studies aim to understand how changes in a molecule's structure affect its biological activity. At the molecular level, this involves correlating structural modifications with changes in binding interactions.

Correlation of Structural Modifications with Molecular Interaction Profiles

Computational SAR studies can reveal why certain structural changes enhance or diminish a molecule's interaction with its target. For example, in the development of inhibitors for the AAC(6')-Ib enzyme, researchers performed extensive SAR studies on a pyrrolidine pentamine scaffold. nih.govnih.gov They found that even small modifications, such as altering substituents on the pyrrolidine ring, had significant effects on inhibitory activity. nih.govnih.gov Specifically, the presence and positioning of an S-phenyl group at one position were found to be essential for potent inhibition. nih.gov

In another example, SAR studies on pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors showed how different aromatic substitutions influenced their inhibitory potency. nih.gov These computational insights, which align with experimental data, provide a molecular-level explanation for the observed activity trends.

Applying this to this compound, one could computationally predict how modifications—such as adding substituents to the pyrrolidine ring or altering the length of the ketone chain—would affect its fit and interactions within a specific enzyme's active site.

Rational Design of Analogs based on Computational Insights

The ultimate goal of computational studies is often the rational design of new, improved molecules. By combining insights from docking, binding affinity calculations, and SAR, researchers can propose novel analogs with a higher probability of success.

For instance, the development of new DPP8 inhibitors utilized a combination of 3D-QSAR (Quantitative Structure-Activity Relationship), pharmacophore modeling, and docking to design new derivatives with higher predicted binding affinities. bohrium.com This process involves identifying key interaction points, such as specific amino acid residues in the target protein, and then designing a ligand that can form stronger or more numerous interactions with those points. bohrium.com The pyrrolidine scaffold is a common starting point in drug design, and its derivatives are often synthesized to explore a wide range of biological activities, from antibacterial to anti-inflammatory effects. frontiersin.orgnih.govbohrium.com

Based on the core structure of this compound, computational tools could be used to design analogs. For example, if docking studies identified an unused hydrophobic pocket in the target's active site, an analog could be designed with an additional hydrophobic group to fill that pocket, thereby potentially increasing binding affinity.

Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The reactivity of 1-(Pyrrolidin-1-yl)propan-2-one allows it to participate in a wide array of chemical transformations, solidifying its importance as a versatile synthetic building block. Organic chemists utilize this compound as a starting material or key intermediate in the synthesis of various organic molecules.

Precursor in the Synthesis of Complex Heterocyclic Systems

The pyrrolidine (B122466) moiety within this compound is a common structural motif in many biologically active compounds and natural products. This makes the parent compound an attractive precursor for the synthesis of complex heterocyclic systems. For instance, the pyrrolidine ring can be a foundational component in the construction of more elaborate nitrogen-containing ring systems. organic-chemistry.orgnih.gov Synthetic strategies often involve modifications to the propanone side chain or reactions involving the nitrogen atom of the pyrrolidine ring to build fused or spirocyclic heterocyclic structures. The synthesis of pyrrolidine derivatives is a significant area of research, with numerous methods developed for their preparation. organic-chemistry.orgmdpi.comnih.gov

Use in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly efficient methods for generating molecular complexity. researchgate.net The ketone functionality and the α-protons of the propanone unit in this compound make it a suitable candidate for various MCRs. These reactions can lead to the rapid assembly of complex molecules, including various pyrrolidine derivatives, which are of interest in medicinal chemistry and materials science. researchgate.net

Cascade processes, also known as tandem or domino reactions, involve a sequence of intramolecular reactions that occur without the need for isolating intermediates. The structural features of this compound can be exploited to initiate or participate in such cascades, leading to the formation of intricate molecular architectures from a relatively simple starting material.

Development of Chiral Ligands and Catalysts

The field of asymmetric catalysis, which aims to synthesize chiral molecules with a high degree of stereoselectivity, heavily relies on the development of effective chiral ligands and catalysts. The pyrrolidine scaffold is a privileged structure in this context, and derivatives of this compound can be modified to create novel chiral entities.

Incorporation into Chiral Auxiliaries for Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com While this compound itself is not chiral, it can serve as a scaffold for the synthesis of chiral auxiliaries. By introducing stereocenters into the pyrrolidine ring or the propanone side chain, new chiral auxiliaries can be designed. These auxiliaries can then be used to direct a wide range of asymmetric transformations, such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions, to produce enantiomerically enriched products. wikipedia.org

Design of Organocatalysts and Metal-Ligand Complexes

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthetic chemistry. Chiral pyrrolidine derivatives are among the most successful classes of organocatalysts. nih.govrsc.org The fundamental structure of this compound provides a framework that can be elaborated upon to create new organocatalysts. For example, the introduction of specific functional groups can lead to catalysts capable of promoting various asymmetric reactions with high efficiency and enantioselectivity. nih.gov

Furthermore, the nitrogen atom of the pyrrolidine ring and the oxygen atom of the ketone can act as donor atoms to coordinate with metal centers. This allows for the design of novel chiral metal-ligand complexes. These complexes can be employed as catalysts in a variety of metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and oxidations, to achieve high levels of asymmetric induction.

Advanced Analytical Method Development for Research Purity and Characterization

Ensuring the purity and confirming the structure of this compound and its derivatives is crucial for their application in synthesis and materials science. A variety of advanced analytical techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods for assessing the purity of the compound. Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for elucidating the detailed molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. For chiral derivatives, specialized techniques such as chiral chromatography or the use of chiral shift reagents in NMR are necessary to determine the enantiomeric excess.

Crystallographic methods, such as single-crystal X-ray diffraction, can provide unambiguous determination of the three-dimensional structure of crystalline derivatives of this compound, confirming its absolute configuration in chiral examples. nih.gov

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment |

| Gas Chromatography (GC) | Purity assessment |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation |

| Chiral Chromatography | Determination of enantiomeric excess |

| Single-Crystal X-ray Diffraction | Absolute structure determination |

Table 1: Analytical Methods for Characterization

Development of High-Resolution Chromatographic Separation Techniques (e.g., Chiral HPLC for Enantiomers)

The structure of this compound features a stereocenter at the second carbon of the propanone chain, meaning it can exist as a pair of enantiomers. The separation of such enantiomers is crucial in fields like pharmaceuticals, where different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary technique for this purpose.

For β-amino ketones, which is the class of compounds this compound belongs to, polysaccharide-based CSPs have shown considerable success in enantiomeric separation. nih.gov These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, provide a chiral environment that allows for differential interaction with the enantiomers.

A general strategy for developing a chiral HPLC method for a compound like this compound would involve screening several polysaccharide-based columns. chromatographyonline.com The selection of the mobile phase is also a critical parameter, with normal-phase (using mixtures of alkanes like n-hexane and alcohols like isopropanol (B130326) or ethanol) and reversed-phase (using mixtures of water and acetonitrile (B52724) or methanol) being common modes. chromatographyonline.comsigmaaldrich.com For basic compounds such as this, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase in normal-phase mode can improve peak shape and resolution. chromatographyonline.com

Table 1: Hypothetical Chiral HPLC Screening Parameters for this compound Enantiomers

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Chiralcel® OD-H | Chiralpak® AD | Chiralcel® OJ |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) + 0.1% DEA | n-Hexane/Ethanol (90:10, v/v) + 0.1% DEA | Methanol (B129727) + 0.1% DEA |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |

| Column Temperature | 25 °C | 25 °C | 25 °C |

This table presents a hypothetical screening protocol based on common practices for separating chiral β-amino ketones. DEA stands for diethylamine.

The development process would involve injecting a racemic mixture of this compound onto these different columns with the specified mobile phases. The resulting chromatograms would be analyzed for retention time, separation factor (α), and resolution (Rs) to determine the optimal conditions for baseline separation of the enantiomers. Further optimization of the mobile phase composition, flow rate, and temperature would then be carried out to achieve the desired separation efficiency. In cases where direct separation is challenging, pre-column derivatization with a chiral derivatizing agent can be employed to form diastereomers, which are then separable on a standard achiral HPLC column. researchgate.net

Methodologies for Purity Assessment in Research-Scale Syntheses

Assessing the purity of newly synthesized batches of this compound is a critical step to ensure the quality and consistency of the compound for subsequent research or synthetic applications. High-Performance Liquid Chromatography is a cornerstone technique for this purpose due to its high resolution and sensitivity. americanpharmaceuticalreview.com

A typical purity assessment method would involve developing a reversed-phase HPLC (RP-HPLC) method capable of separating the main compound from potential impurities, such as starting materials, by-products, and degradation products.

Method Development Strategy:

Column Selection: A C18 or C8 column is a common starting point for the separation of moderately polar organic compounds like this compound.

Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol) is generally employed. The gradient allows for the elution of compounds with a wide range of polarities.

Detection: As the compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 190-210 nm) would be necessary. chromforum.org Alternatively, if available, a mass spectrometer (MS) detector would provide greater sensitivity and specificity, aiding in the identification of impurities.

Method Validation: The developed method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity (Limit of Detection and Limit of Quantification). yakhak.org

Table 2: Illustrative RP-HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 205 nm or Mass Spectrometry (ESI+) |

| Injection Volume | 5 µL |

This table provides an example of a starting point for an RP-HPLC method for purity analysis. The actual conditions would require optimization based on the specific impurity profile of the synthesized batch.

In addition to HPLC, other analytical techniques would be used to confirm the identity and purity of this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and identify organic impurities, Mass Spectrometry (MS) to determine the molecular weight, and potentially Gas Chromatography (GC) if volatile impurities are expected. The combination of these techniques provides a comprehensive purity profile of the synthesized compound. youtube.com

Molecular Mechanisms of Biological Activity Focused on in Vitro and Mechanistic Insights

Enzyme Interaction and Inhibition Mechanisms

The ability of 1-(pyrrolidin-1-yl)propan-2-one derivatives to interact with and inhibit specific enzymes is a key area of research. These studies provide insights into their mechanism of action at a molecular level.

Deoxyribonuclease I (DNase I) is an enzyme that catalyzes the degradation of DNA. Its inhibition can be a protective mechanism against premature DNA damage. researchgate.net In vitro studies have been conducted to examine the DNase I inhibitory properties of derivatives of 1-(pyrrolidin-2-yl)propan-2-one (B1500871). nih.govresearchgate.net

Two specific derivatives, 1-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-2-one and 1-[1-(3,4,5-trimethoxyphenyl)pyrrolidin-2-yl]propan-2-one, were evaluated for their ability to inhibit bovine pancreatic DNase I. nih.govresearchgate.net Both compounds demonstrated inhibitory activity, with the trimethoxyphenyl derivative showing greater potency. nih.govresearchgate.net Their inhibitory concentrations (IC₅₀) were found to be more potent than the positive control, crystal violet. researchgate.net

| Compound | IC₅₀ (µM) for DNase I Inhibition | Reference |

|---|---|---|

| 1-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-2-one | 192.13 ± 16.95 | nih.govresearchgate.net |

| 1-[1-(3,4,5-trimethoxyphenyl)pyrrolidin-2-yl]propan-2-one | 132.62 ± 9.92 | nih.govresearchgate.net |

| Crystal Violet (Positive Control) | 351.82 ± 29.41 | researchgate.net |

These findings suggest that the 1-(pyrrolidin-2-yl)propan-2-one scaffold is a promising starting point for the development of new DNase I inhibitors. nih.govresearchgate.net

Enzyme kinetic studies are crucial for understanding the dynamics of enzyme-inhibitor interactions, including association and dissociation rates, which define the mechanism of inhibition. researchgate.net Such studies can elucidate whether an inhibitor competes with the substrate, binds to an allosteric site, or acts through other mechanisms. researchgate.net While the search results provide general information on the importance of kinase activation kinetics and the methodologies to study them, such as for Src kinase nih.gov, specific kinetic studies detailing the modulation of Src kinase by this compound or its direct derivatives were not identified in the provided search results. The development of selective kinase inhibitors often relies on understanding subtle differences in their activation mechanisms. nih.gov

For the derivatives of 1-(pyrrolidin-2-yl)propan-2-one, DNase I has been identified as a key molecular target. nih.govresearchgate.net To understand the interaction at an atomic level, molecular docking and dynamics simulations were performed. These computational studies predicted the binding modes of the inhibitors within the enzyme's active site. nih.gov The simulations suggest that the affinity of these inhibitors for DNase I is driven by interactions with several key amino acid residues: Glu 39, Glu 78, Arg 111, Pro 137, Asp 251, and His 252. nih.govresearchgate.net The identification of these specific binding site interactions is valuable for the future design and optimization of more potent 1-(pyrrolidin-2-yl)propan-2-one-based DNase I inhibitors. nih.govresearchgate.net

Cellular Interactions and Biological Process Modulation (in vitro, non-clinical)

Beyond direct enzyme inhibition, derivatives of this compound have been investigated for their effects on cellular processes, including proliferation and microbial growth, in various in vitro models.

Several studies have evaluated the antiproliferative activity of pyrrolidine-2-one derivatives against various human cancer cell lines. These compounds have shown potential in reducing cancer cell growth. For instance, certain diphenylamine-pyrrolidin-2-one-hydrazone derivatives were tested for cytotoxicity against human melanoma (IGR39), prostate cancer (PPC-1), pancreatic carcinoma (Panc-1), and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov One derivative bearing a 5-nitrothiophene moiety was particularly active against all tested cell lines, with EC₅₀ values ranging from 2.50 to 5.77 µM. nih.gov

Another study on different pyrrolidine (B122466) derivatives showed notable cytotoxic activity against breast (MCF-7) and lung (A549) cancer cells, with some compounds exhibiting IC₅₀ values between 8.3 and 16.4 µM. nih.gov

| Compound Class/Derivative | Cell Line | Activity (IC₅₀/EC₅₀ in µM) | Reference |

|---|---|---|---|

| N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | IGR39 (Melanoma) | 2.50 ± 0.46 | nih.gov |

| N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | PPC-1 (Prostate Cancer) | 3.63 ± 0.45 | nih.gov |

| N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | MDA-MB-231 (Breast Cancer) | 5.10 ± 0.80 | nih.gov |

| N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | Panc-1 (Pancreatic Cancer) | 5.77 ± 0.80 | nih.gov |

| Pyrrolidine derivatives (85b,c,k,p) | MCF-7 (Breast Cancer) | 8.3 - 16.4 | nih.gov |

| Pyrrolidine derivative (85p) | A549 (Lung Cancer) | 15.7 | nih.gov |

These findings highlight the potential of the pyrrolidin-2-one scaffold in the development of new antiproliferative agents. nih.govnih.gov

The pyrrolidine-2-one core structure has also been explored for its antimicrobial properties. In one study, derivatives were evaluated against four bacterial species using an agar (B569324) well diffusion method. rdd.edu.iq The tests were conducted at concentrations of 500 and 1000 µg/ml, and some of the synthesized compounds were reported to have good antibacterial activity against the tested strains. rdd.edu.iquomustansiriyah.edu.iq

| Compound Class | Tested Strains | Observed Activity | Reference |

|---|---|---|---|

| Pyrrolidine-2-one derivatives | Escherichia coli | Reported as having good activity | rdd.edu.iq |

| Pyrrolidine-2-one derivatives | Staphylococcus aureus | Reported as having good activity | rdd.edu.iq |

| Pyrrolidine-2-one derivatives | Staphylococcus epidermis | Reported as having good activity | rdd.edu.iq |

| Pyrrolidine-2-one derivatives | Klebsiella sp. | Reported as having good activity | rdd.edu.iq |

Other research into different classes of pyrrolidine derivatives has also shown promising antimicrobial effects against various bacterial and fungal pathogens, indicating the broad potential of this chemical family as a source of new antimicrobial agents. nih.govresearchgate.net

Interaction with Receptors and Pathways at a Molecular Level

The biological activity of synthetic cathinones is primarily mediated by their interaction with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov These transporters are solute carrier 6 (SLC6) proteins responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating neurotransmitter signaling. nih.gov

Compounds containing a pyrrolidine ring, such as this compound and its well-studied analogs like α-pyrrolidinovalerophenone (α-PVP), typically act as potent inhibitors or "blockers" of these transporters. nih.govnih.gov This mechanism is distinct from other cathinones like mephedrone, which act as transporter substrates, causing neurotransmitter release by reversing the direction of transporter flux. nih.gov The presence of the pyrrolidine moiety on the nitrogen atom is a key structural feature that favors a blocking action, preventing the molecule from being effectively translocated by the transporter. nih.gov

By blocking DAT and NET, these compounds increase the extracellular concentrations of dopamine and norepinephrine, thereby enhancing monoamine signaling. nih.govacs.org This amplified signaling triggers downstream signal transduction pathways within postsynaptic neurons. These pathways often involve G-protein coupled receptors that, upon activation by the increased concentration of neurotransmitters, initiate a cascade of intracellular events. youtube.com A common pathway involves the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP), a secondary messenger. youtube.com The elevated cAMP levels then activate protein kinases, which phosphorylate various cellular proteins, ultimately altering cell function and neuronal excitability. youtube.comkhanacademy.org While the specific signaling cascade for this compound has not been delineated, its action as a presumed monoamine reuptake inhibitor suggests it would engage these fundamental signal transduction pathways.

Comparative Molecular Analysis with Related Structures

The potency and selectivity of cathinone (B1664624) derivatives at monoamine transporters are highly dependent on their specific chemical structures. A comparative analysis of this compound with its analogs provides critical insights into the structural features that govern its molecular interactions.

Elucidation of Structural Features Governing Molecular Recognition

Structure-activity relationship (SAR) studies on synthetic cathinones have identified several key molecular features that determine their interaction with monoamine transporters.

The Pyrrolidine Ring: As mentioned, the N-pyrrolidinyl group is a critical determinant of the mechanism of action. This bulky substituent generally leads to compounds that act as reuptake inhibitors rather than releasing agents. nih.govnih.gov This feature is shared between this compound and potent DAT/NET inhibitors like α-PVP and 3,4-methylenedioxypyrovalerone (MDPV). nih.govnih.gov

The α-Alkyl Chain: The length of the alkyl chain attached to the carbon alpha to the carbonyl group significantly influences potency. In the α-pyrrolidinophenone series, increasing the chain length from a propyl (in α-pyrrolidinopropiophenone, α-PPP) to a pentyl group (in α-PVP) generally increases potency at DAT. nih.govbiorxiv.org this compound possesses a methyl group in this position (as part of the propan-2-one structure), which is shorter than the ethyl group of α-PPP. This suggests its potency at monoamine transporters is likely lower than that of analogs with longer alkyl chains like α-PPP and α-PVP.

The Phenyl Ring: A major structural difference between this compound and analogs like α-PVP and MDPV is the absence of a phenyl ring. In α-PVP, removing the phenyl ring (while keeping the pentyl side chain) would result in a significant loss of potency. The phenyl ring is crucial for high-affinity binding within the transporter protein. Therefore, the lack of an aromatic ring system in this compound is predicted to dramatically reduce its binding affinity and inhibitory potency at DAT, NET, and SERT compared to its phenyl-containing counterparts.

Ring Substituents: In analogs that possess a phenyl ring, substitutions on this ring further modulate activity and selectivity. For example, the 3,4-methylenedioxy group in MDPV enhances its potency. nih.gov Halogen substitutions on the phenyl ring of α-PVP also alter its affinity and selectivity for DAT versus SERT, with meta-substituted derivatives often showing higher DAT affinity than para-substituted ones. nih.gov

Table 1: Predicted Binding Affinities and Experimental Inhibition Constants of α-PVP Derivatives at the Human Dopamine Transporter (hDAT) This table illustrates the effect of phenyl ring substitutions on molecular recognition. Data sourced from in vitro studies on α-PVP analogs.

| Compound | Halogen Position | Predicted Binding Affinity (ΔG, kcal/mol) | Experimental Inhibition Constant (Ki, nM) |

| α-PVP | None | - | 12.8 |

| 4-fluoro-α-PVP | para | - | 23.5 |

| 4-chloro-α-PVP | para | - | 29.3 |

| 4-bromo-α-PVP | para | - | 30.6 |

| 3-fluoro-α-PVP | meta | -8.1 | 18.2 |

| 3-chloro-α-PVP | meta | -8.4 | 12.3 |

| 3-bromo-α-PVP | meta | -8.6 | 12.1 |

| Source: Neuropsychopharmacology of Emerging Drugs of Abuse nih.gov |

Insights into Mechanistic Differences with Analogous Compounds

The primary mechanistic divergence within the broader cathinone class is between reuptake inhibitors (blockers) and substrate-type releasers. acs.org This difference is governed largely by the nature of the substituent on the amino group.

As established, the bulky pyrrolidine ring of this compound strongly predicts that it functions as a reuptake inhibitor, mechanistically similar to α-PVP and MDPV. nih.gov In contrast, synthetic cathinones with smaller N-alkyl groups, such as methcathinone (B1676376) (N-methyl) or cathinone itself (a primary amine), act as transporter substrates. nih.gov They are transported into the neuron and trigger neurotransmitter efflux by disrupting vesicular storage and reversing transporter direction.

The elongation of the α-alkyl chain does not typically change this fundamental mechanism but rather modulates the potency and selectivity of the inhibitory action. For instance, α-PPP, α-PVP, and α-pyrrolidinohexiophenone (α-PHP) are all reuptake inhibitors, but their relative potencies at DAT and NET differ. biorxiv.org α-PPP is generally less potent than α-PVP, demonstrating that even a small change in the alkyl chain length can significantly impact the strength of the interaction with the transporter binding site. biorxiv.org Given that this compound has the shortest possible α-alkyl group (a methyl group) in this series and lacks a phenyl ring, its inhibitory potency is expected to be substantially lower than that of the commonly studied α-pyrrolidinophenone cathinones.

Table 2: Comparative Potency of α-Pyrrolidinophenone Analogs at Monoamine Transporters This table highlights how the length of the α-alkyl chain affects inhibitory potency (IC50 values in nM) at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

| Compound | α-Alkyl Chain Length | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| α-PPP | Ethyl (C2) | 53 | 196 | >10,000 |

| α-PVP | Butyl (C4) | 14.2 | 12.8 | 929 |

| α-PHP | Pentyl (C5) | 12.1 | 14.8 | 1,180 |

| Source: Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) nih.gov, Distinguishing the behavioral potencies of α-pyrrolidino-phenone cathinone stimulants biorxiv.org |

Future Research Directions and Unanswered Questions

Expanding Synthetic Scope and Efficiency

The synthesis of α-aminoketones, including 1-(Pyrrolidin-1-yl)propan-2-one, is a cornerstone of modern organic chemistry due to their value as synthetic intermediates. rsc.orgrsc.org Traditional methods often involve the nucleophilic substitution of α-haloketones, but these approaches have drawbacks such as the use of toxic reagents. rsc.org Recent advancements have focused on more efficient and atom-economical methods.

Future research will likely focus on:

Direct C-H Amination: Developing catalytic systems for the direct amination of readily available ketones would be a significant step forward. rsc.orgorganic-chemistry.org This approach, which avoids pre-functionalization, is a key area of interest. rsc.org

Enantioselective Synthesis: The development of chiral catalysts for the enantioselective synthesis of α-aminoketones is crucial for pharmaceutical applications. rsc.orgorganic-chemistry.org This includes methods like the catalytic hydrogenation of α-amino enones and enantioselective transfer hydrogenation of α-keto ketimines. rsc.orgorganic-chemistry.org

Novel Methodologies: Exploring innovative strategies such as the use of hypervalent iodine reagents, iridium-catalyzed reactions of silyl-protected dienolates, and thiazolium-catalyzed cross-coupling reactions could lead to new and more versatile synthetic routes. rsc.orgorganic-chemistry.org

Deeper Exploration of Reaction Mechanisms and Intermediates

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For α-aminoketones like this compound, several mechanistic questions remain.

Key areas for investigation include:

Intermediate Characterization: Detailed studies to isolate and characterize reaction intermediates, such as enamines and iminium ions, would provide valuable insights. rsc.orgcolab.ws For instance, the Heyns rearrangement, which proceeds through an α-hydroxy imine intermediate, is a key transformation in α-aminoketone synthesis. rsc.org

Computational Modeling: Theoretical studies can elucidate reaction pathways and transition states, guiding the development of more efficient catalysts and reaction conditions. researchgate.net